molecular formula C11H12N2S B2544080 5-(2-phenylethyl)-2-Thiazolamine CAS No. 100988-28-1

5-(2-phenylethyl)-2-Thiazolamine

Cat. No.: B2544080
CAS No.: 100988-28-1
M. Wt: 204.29
InChI Key: FFDIQZFHXKHMES-UHFFFAOYSA-N
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Description

5-(2-Phenylethyl)-2-Thiazolamine: is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-phenylethyl)-2-thiazolamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylethylamine with carbon disulfide and an appropriate halogenated compound under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(2-phenylethyl)-2-thiazolamine can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

    Substitution: The compound can participate in substitution reactions, where the phenylethyl group or the thiazole ring can be modified with various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic or nucleophilic reagents can be employed, depending on the desired substitution.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles with different functional groups.

Scientific Research Applications

Chemistry: 5-(2-phenylethyl)-2-thiazolamine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving thiazole derivatives.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its biological activity and selectivity.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-phenylethyl)-2-thiazolamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The phenylethyl group can enhance lipophilicity, allowing the compound to interact with hydrophobic regions of the target molecules.

Comparison with Similar Compounds

    2-Phenylethylamine: A simpler analog without the thiazole ring, used in the synthesis of various pharmaceuticals and agrochemicals.

    Thiazole: The parent compound of the thiazole family, used in the synthesis of dyes, pharmaceuticals, and agrochemicals.

    2-Phenylethylthiazole: A compound with a similar structure but different substitution pattern, used in flavor and fragrance industries.

Uniqueness: 5-(2-phenylethyl)-2-thiazolamine is unique due to the presence of both the phenylethyl group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

5-(2-Phenylethyl)-2-thiazolamine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to compile and analyze the available data on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring which is known for its diverse biological properties. The presence of a phenylethyl group at the 5-position enhances its lipophilicity, potentially improving cell membrane penetration and bioavailability.

PropertyValue
Molecular FormulaC10_{10}H12_{12}N2_{2}S
Molecular Weight196.28 g/mol
CAS Number100988-28-1
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular processes. The thiazole moiety can mimic natural substrates, allowing it to interfere with enzyme activity or receptor binding.

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating significant antibacterial properties. For instance, studies have reported MIC values as low as 4 µg/mL against certain Gram-positive bacteria.
  • Antifungal Activity : Similar to its antibacterial effects, this compound demonstrates antifungal properties, particularly against pathogenic fungi such as Candida spp. and Aspergillus spp. Its mechanism likely involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the thiazole ring and substituents can significantly affect the biological activity of compounds related to this compound. Key findings include:

  • Substituent Effects : The presence of bulky groups at the 5-position enhances antimicrobial potency, while smaller groups tend to decrease activity.
  • Positioning of Functional Groups : Variations at the 2-position also influence activity; for example, amino substitutions have been associated with increased antifungal efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Antimicrobial Screening : A study conducted by researchers found that derivatives of thiazole exhibited broad-spectrum antimicrobial activity, with specific analogues achieving MIC values under 10 µg/mL against resistant strains .
  • Fungal Inhibition Studies : Research highlighted the compound's effectiveness against Histoplasma capsulatum with MIC values around 0.4 µM, indicating high potency and selectivity indices that suggest low toxicity to host cells .
  • Mechanistic Insights : Further investigations into the mechanism revealed that compounds like this compound inhibit key enzymes in fungal metabolism, leading to cell death .

Properties

IUPAC Name

5-(2-phenylethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-11-13-8-10(14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDIQZFHXKHMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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